molecular formula C18H26N2O5S B12156534 (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid

Cat. No.: B12156534
M. Wt: 382.5 g/mol
InChI Key: DNCFGOMOYZMVEF-UHFFFAOYSA-N
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Description

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an acetic acid moiety, and a phenyl group substituted with a methylsulfonyl amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenyl Acetyl Intermediate: The reaction begins with the acetylation of 4-aminophenylacetic acid using acetic anhydride under acidic conditions to form 4-acetylaminophenylacetic acid.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming 4-[(methylsulfonyl)amino]phenylacetic acid.

    Cyclohexylamine Coupling: The final step involves coupling the intermediate with cyclohexylamine under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

Uniqueness

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[1-[[[2-[4-(methanesulfonamido)phenyl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C18H26N2O5S/c1-26(24,25)20-15-7-5-14(6-8-15)11-16(21)19-13-18(12-17(22)23)9-3-2-4-10-18/h5-8,20H,2-4,9-13H2,1H3,(H,19,21)(H,22,23)

InChI Key

DNCFGOMOYZMVEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2(CCCCC2)CC(=O)O

Origin of Product

United States

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